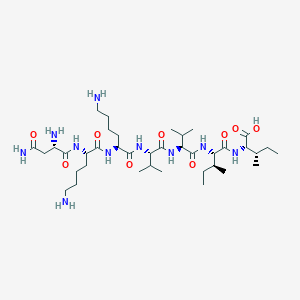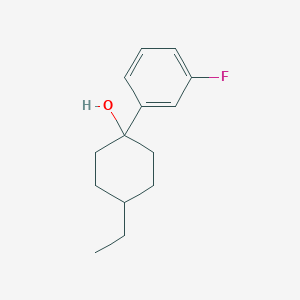
4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol is an organic compound with the molecular formula C14H19FO It is a cyclohexanol derivative where the cyclohexane ring is substituted with an ethyl group at the 4-position and a fluorophenyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is reacted with ethylmagnesium bromide (Grignard reagent) to introduce the ethyl group at the 4-position.
Fluorophenyl Substitution: The intermediate product is then subjected to a Friedel-Crafts alkylation reaction with 3-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the fluorophenyl group at the 1-position.
Reduction: The final step involves the reduction of the carbonyl group to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: CrO3, KMnO4, or PCC (Pyridinium chlorochromate)
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (for nitration), Br2 (for bromination), FeCl3 (as a catalyst)
Major Products
Oxidation: 4-Ethyl-1-(3-fluorophenyl)cyclohexanone
Reduction: Various alcohol derivatives
Substitution: Nitro or halogenated derivatives of the fluorophenyl group
科学的研究の応用
4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorophenyl group can participate in π-π interactions and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-(3-fluorophenyl)cyclohexan-1-ol
- 4-Ethylcyclohexanol
- 1-(4-fluorophenyl)cyclohexan-1-ol
Uniqueness
4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol is unique due to the presence of both an ethyl group and a fluorophenyl group on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
643752-46-9 |
|---|---|
分子式 |
C14H19FO |
分子量 |
222.30 g/mol |
IUPAC名 |
4-ethyl-1-(3-fluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H19FO/c1-2-11-6-8-14(16,9-7-11)12-4-3-5-13(15)10-12/h3-5,10-11,16H,2,6-9H2,1H3 |
InChIキー |
HPPFVPJHGKCVSC-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)(C2=CC(=CC=C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


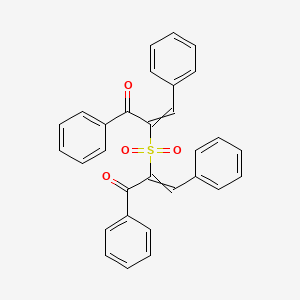
![1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12581153.png)
![Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl-](/img/structure/B12581157.png)
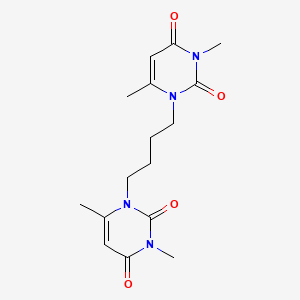
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methyl-N-(2-phenylethyl)pyridin-2-amine](/img/structure/B12581168.png)
![Dimethyl 2,2'-[(4-fluorophenyl)bismuthanediyl]dibenzoate](/img/structure/B12581175.png)
![Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester](/img/structure/B12581178.png)

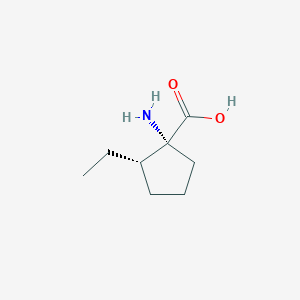
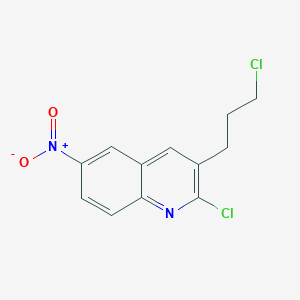

![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)
![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)
